4-(Boc-amino)butyl bromide
Overview
Description
Synthesis Analysis
The synthesis of Boc-protected amino acids, including derivatives similar to 4-(Boc-amino)butyl bromide, typically involves protection strategies that prevent undesired reactions at the amino group during subsequent synthetic steps. Tressler and Zondlo (2014) describe the synthesis of perfluoro-tert-butyl protected amino acids through a key Mitsunobu reaction, highlighting the importance of protecting groups in amino acid chemistry (Tressler & Zondlo, 2014).
Molecular Structure Analysis
Detailed molecular structure analyses, including DFT calculations and vibrational spectroscopic studies, are pivotal in understanding the properties and reactivity of Boc-protected amino derivatives. Premkumar et al. (2014) conducted DFT calculation and vibrational spectroscopic studies on a related compound, providing insights into its molecular structure, vibrational frequencies, and molecular reactivity (Premkumar et al., 2014).
Scientific Research Applications
Synthesis of Nonnatural Amino Acids and Peptidomimetics : 2-Amino-4-bromobutanoic acid, a related compound, is used for preparing nonnatural amino acids with basic or heterocyclic side chains and for preparing conformationally constrained peptidomimetic structures (Ciapetti, Falorni, Mann, & Taddei, 1998).
Synthesis of Bifunctional Tetraaza Macrocycles : A method for synthesizing 4-nitrobenzyl-substituted macrocyclic tetraamines, potentially useful in pharmaceutical and biotechnology industries, has been presented (McMurry, Brechbiel, Kumar, & Gansow, 1992).
On-Resin Synthesis of Cyclic Peptides : A study describes a backbone linker for BOC-based peptide synthesis and on-resin cyclization, enabling the synthesis of cyclic peptide libraries (Bourne et al., 1999).
Building Blocks for Chiral Peptidic Nucleic Acids (PNA) : N-Boc-α-amino acids with nucleobase residues were synthesized, providing useful building blocks for chiral PNA synthesis (Lenzi, Reginato, & Taddai, 1995).
Synthesis of Tert-butyl Esters of N-Protected Amino Acids : Tert-butyl fluorocarbonate (Boc-F) is used for synthesizing tert-butyl esters of N-protected amino acids under mild conditions (Loffet, Galéotti, Jouin, & Castro, 1989).
Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid : This compound was synthesized from L-methionine, showing the versatility of Boc-amino derivatives in chemical synthesis (Pan et al., 2015).
Heterocyclic [1,2,3]triazolo[4,5-e][1,4]thiazepine System Synthesis : Using 4-(N-Boc-amino)-1-1,2,3-triazolecarbothioamides, a new heterocyclic system was synthesized, showcasing the compound's utility in complex organic syntheses (Syrota et al., 2021).
Selective Cleavage of Amino Acid and Peptide Ester Groups : Magnesium bromide etherate was used for selective cleavage of amino acid and peptide ester groups, illustrating the compound's role in facilitating specific chemical reactions (Chen, Vera, & Joullié, 1997).
Safety And Hazards
4-(Boc-amino)butyl bromide is classified as causing serious eye damage (Category 1, H318) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Relevant Papers Several papers have been published on the topic of Boc-protected amino groups, which include compounds like 4-(Boc-amino)butyl bromide . These papers discuss topics such as the efficient and highly chemoselective N-Boc protection of amines, amino acids, and peptides under heterogeneous conditions . They also discuss the synthesis of N-Boc-aminoalkoxyphenyl derivatives, aloperine derivatives, and CK2 inhibitors .
properties
IUPAC Name |
tert-butyl N-(4-bromobutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGFAEREWWZBKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446526 | |
Record name | 4-(Boc-amino)butyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-amino)butyl bromide | |
CAS RN |
164365-88-2 | |
Record name | 4-(Boc-amino)butyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(4-bromobutyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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